1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene
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Overview
Description
1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene is an organophosphorus compound characterized by the presence of chlorine and phenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene typically involves the reaction of 4-chlorobenzene with phosphorus trichloride and 2-methylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into phosphines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides and related derivatives.
Reduction: Phosphines and related compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of the phosphoryl group allows it to interact with proteins and nucleic acids, potentially leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar in structure but lacks the phosphoryl group, resulting in different chemical properties and reactivity.
1-Bromo-4-[2-(4-bromophenyl)ethyl]benzene: Contains bromine instead of chlorine, leading to variations in reactivity and applications.
1-Chloro-4-phenoxybenzene: Contains a phenoxy group instead of the phosphoryl group, resulting in different chemical behavior and applications.
Uniqueness
1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene is unique due to the presence of both chlorine and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2OP/c1-12(2)11-20(19,15-7-3-13(17)4-8-15)16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNQXGFHQDDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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